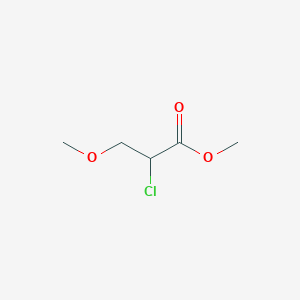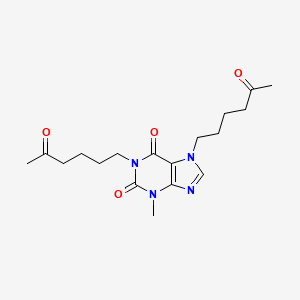
Methyl 2-chloro-3-methoxypropanoate
Vue d'ensemble
Description
Methyl 2-chloro-3-methoxypropanoate: is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chloro and a methoxy group on the propanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-methoxypropanoate can be synthesized through the esterification of 2-chloro-3-methoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 3-methoxypropanoic acid followed by esterification. The chlorination step is carried out using thionyl chloride or phosphorus trichloride, and the esterification is performed using methanol and an acid catalyst.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in methyl 2-chloro-3-methoxypropanoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-3-methoxypropanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products Formed:
Substitution: 2-methoxy-3-methoxypropanoate derivatives.
Hydrolysis: 2-chloro-3-methoxypropanoic acid.
Reduction: 2-chloro-3-methoxypropanol.
Applications De Recherche Scientifique
Chemistry: Methyl 2-chloro-3-methoxypropanoate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of drugs that target specific biological pathways. It is also used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-3-methoxypropanoate involves its reactivity towards nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The methoxy group also influences the compound’s reactivity by providing electron-donating effects, which can stabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Methyl 2-chloropropanoate: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 3-methoxypropanoate: Lacks the chloro group, making it less reactive towards nucleophiles.
Ethyl 2-chloro-3-methoxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its physical properties and reactivity.
Uniqueness: Methyl 2-chloro-3-methoxypropanoate is unique due to the presence of both chloro and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.
Propriétés
IUPAC Name |
methyl 2-chloro-3-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULICVZIIBRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505374 | |
| Record name | Methyl 2-chloro-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36997-03-2 | |
| Record name | Methyl 2-chloro-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















